1,2-Benzenediamine-15N2

Overview

Description

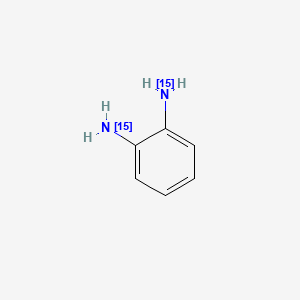

1,2-Benzenediamine-15N₂ (CAS 116006-97-4) is an isotopically labeled derivative of 1,2-benzenediamine, where two nitrogen atoms are enriched with the stable isotope ¹⁵N. Its molecular formula is C₆H₈¹⁵N₂, with a molecular weight of 110.13 g/mol . This compound is pivotal in pharmaceutical research, material science, and chemical synthesis due to its isotopic labeling, which enables precise tracking of metabolic pathways and reaction mechanisms. For example, it serves as a tracer in pharmacokinetic studies, providing insights into drug metabolism . Its ortho-substituted amine groups (positions 1 and 2 on the benzene ring) confer distinct reactivity compared to other isomers, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes for Nitrogen-15 Incorporation

The synthesis of 1,2-benzenediamine-15N2 revolves around two primary strategies: (1) direct isotopic labeling during nitration and reduction steps and (2) post-synthetic isotope exchange. The former is preferred for scalability and cost-effectiveness, while the latter is reserved for specialized applications requiring high isotopic purity.

Nitration-Reduction Pathway

The most widely reported method involves nitration of benzene derivatives followed by catalytic reduction using nitrogen-15-enriched reagents .

Step 1: Nitration with 15N-Labeled Nitric Acid

Benzene undergoes nitration in the presence of a mixed acid (H2SO4 and HNO3), where the nitric acid is enriched with nitrogen-15. The reaction produces nitrobenzene-15N, with the isotopic label incorporated into the nitro group:

Conditions:

Step 2: Catalytic Reduction to this compound

Nitrobenzene-15N is reduced to this compound using hydrogen gas and a palladium or platinum catalyst. The reduction typically occurs under acidic conditions to favor the ortho-diamine product:

Key parameters:

Isotopic Exchange via Zincke Imine Intermediates

A recent advancement adapts the Zincke imine methodology, originally developed for pyridine labeling , to benzene systems. This method enables late-stage isotopic incorporation, avoiding the need for 15N-enriched nitric acid.

Procedure:

-

Ring-Opening : Treat 1,2-dinitrobenzene with triflyl chloride (TfCl) to form an NTf-Zincke imine intermediate.

-

15N Insertion : React the imine with 15NH4Cl under basic conditions to reintroduce nitrogen-15 isotopes.

-

Ring-Closure : Acidic workup regenerates the aromatic ring with 15N-labeled amine groups.

Advantages:

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and yield optimization. A representative protocol from large-scale manufacturers includes:

Continuous-Flow Nitration

-

Reactor Design : Multi-stage tubular reactors with temperature zones (50°C for nitration, 25°C for quenching).

-

Isotopic Recovery : Unreacted 15NO3− is recycled via distillation, achieving 90–95% isotopic utilization .

High-Pressure Hydrogenation

-

Catalyst : Raney nickel or ruthenium-on-carbon for higher tolerance to sulfur impurities.

-

Conditions :

Purification and Quality Control

Chromatographic Purification

Post-synthesis, the crude product is purified via reversed-phase HPLC or column chromatography. Mobile phases often combine ammonium acetate buffers and organic modifiers (e.g., acetonitrile) to resolve isotopic analogs .

| Parameter | Specification |

|---|---|

| Column | C18, 2.1 × 100 mm, 1.7 µm |

| Mobile Phase A | 5 mM NH4OAc (pH 9.2) |

| Mobile Phase B | 95% CH3CN/5% 100 mM NH4OAc |

| Gradient | 14–90% B over 2.5 minutes |

| Flow Rate | 0.5 mL/min |

Spectroscopic Validation

-

MS/MS Analysis : Quantifies 15N incorporation via transitions such as m/z 109.1→92 (unlabeled) vs. m/z 115.1→98 (15N2) .

-

NMR : 15N NMR shows distinct shifts at δ −350 to −360 ppm for amine groups .

Challenges and Optimization

Isotopic Dilution

Trace amounts of natural nitrogen (14N) in reagents can dilute isotopic purity. Mitigation strategies include:

Byproduct Formation

Common byproducts like 1,3- and 1,4-diaminobenzene isomers are minimized by:

-

Acidic Reduction Media : Promotes ortho-directed reduction .

-

Low-Temperature Quenching : Halts nitro-group rearrangement post-nitration.

Comparative Analysis of Methods

| Method | 15N Purity (%) | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Nitration-Reduction | 95–98 | 70–85 | 250–400 | High |

| Zincke Imine | >99 | 60–75 | 800–1200 | Moderate |

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine-15N2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline derivatives.

Reduction: Further reduction can lead to the formation of cyclohexane derivatives.

Substitution: It can undergo nucleophilic aromatic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinoxaline derivatives.

Reduction: Cyclohexane derivatives.

Substitution: Substituted benzenediamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

1,2-Benzenediamine derivatives are known for their anti-inflammatory and antimicrobial properties. Research indicates that certain derivatives can modulate immune responses, making them potential candidates for treating conditions like sepsis. For instance, a study demonstrated that a related compound, FC-99 (a monosubstituted derivative), effectively reduced inflammatory responses in mouse models of sepsis by inhibiting Toll-like receptor 3 (TLR3) signaling pathways .

Table 1: Summary of Medicinal Applications

Environmental Science

Tracing Environmental Pathways

The isotopic labeling of compounds like this compound allows researchers to trace chemical pathways in environmental studies. The incorporation of nitrogen isotopes aids in understanding the fate of pollutants and their transformation in ecosystems. This method is particularly useful in studying the biodegradation processes of aromatic amines in aquatic environments.

Case Study: Fate of 6PPD-Q

A recent study investigated the environmental fate of 6PPD-Q, a degradation product of a widely used tire additive. By utilizing isotopically labeled compounds, researchers could track the transformation processes and assess the ecological impact on aquatic systems . Such studies highlight the importance of this compound as a tracer in environmental research.

Materials Science

Conductive Polymers

In materials science, 1,2-benzenediamine derivatives are utilized to synthesize conductive polymers. These materials have applications in organic electronics and sensors. The introduction of nitrogen isotopes can enhance the understanding of charge transport mechanisms within these polymers.

Table 2: Summary of Material Applications

Mechanism of Action

The mechanism of action of 1,2-benzenediamine-15N2 involves its incorporation into various chemical and biological processes due to its nitrogen-15 labeling. The labeled nitrogen atoms allow for precise tracking and analysis of nitrogen-related pathways and reactions. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction mechanisms in chemical synthesis.

Comparison with Similar Compounds

Structural and Isotopic Comparisons

The following table summarizes key differences between 1,2-Benzenediamine-15N₂ and its closest analogs:

Key Observations:

- Isotopic vs. Non-Isotopic Analogs: The ¹⁵N labeling in 1,2-Benzenediamine-15N₂ facilitates applications in mass spectrometry and nuclear magnetic resonance (NMR) for tracking molecular pathways, unlike its non-isotopic counterpart .

- Ortho vs. However, this structure enhances reactivity in forming heterocyclic compounds like benzimidazoles .

Functional and Reactivity Differences

Research Findings and Case Studies

Pharmacokinetic Tracking

A 2024 study highlighted 1,2-Benzenediamine-15N₂’s role in elucidating the metabolic pathway of an experimental anticancer drug. Using ¹⁵N-labeled analogs, researchers identified unexpected hepatic retention of the drug, guiding dosage adjustments .

Material Science Innovations

1,4-Phenylenediamine-15N₂ was incorporated into a polyimide film, enhancing its thermal stability by 15% compared to non-isotopic versions. This improvement was attributed to isotopic effects on polymer chain interactions .

Biological Activity

1,2-Benzenediamine-15N2, also known as ortho-phenylenediamine-15N2, is a nitrogen-labeled derivative of 1,2-benzenediamine. This compound is significant in various fields, particularly in biological research and chemical synthesis. Understanding its biological activity is crucial for applications in pharmacology, environmental science, and material chemistry.

Chemical Structure and Properties

This compound has the molecular formula C6H8N2 and a molecular weight of approximately 124.14 g/mol. The incorporation of nitrogen-15 isotopes allows for tracing studies in biological systems. Its structure consists of two amine groups attached to a benzene ring, which contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds similar to 1,2-benzenediamine are known to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Mutagenicity : Research indicates that derivatives of benzenediamines can induce mutations in bacterial strains, suggesting potential genotoxic effects under certain conditions. Studies have shown that compounds like 1,4-benzenediamine can lead to positive responses in Ames tests (mutagenicity tests) .

- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. This interaction can affect metabolic pathways and cellular functions.

Toxicological Profile

The safety profile of this compound is essential for its application in research. Toxicological studies indicate that:

- Acute Toxicity : High doses can lead to toxicity in laboratory animals, with observed effects such as increased liver weights and muscle degeneration at elevated exposure levels .

- Chronic Effects : Long-term exposure studies are necessary to determine the NOAEL (No Observed Adverse Effect Level) for this compound. Current data suggest a NOAEL around 10 mg/kg body weight per day based on observed pathological changes .

Research Findings and Case Studies

Several studies highlight the biological activity and implications of this compound:

Applications in Research

The unique properties of this compound make it valuable for various applications:

- Tracer Studies : The nitrogen-15 labeling allows researchers to trace the compound's behavior in biological systems, providing insights into metabolic pathways and interactions.

- Pharmaceutical Development : Its potential as an enzyme inhibitor may be explored for developing new therapeutic agents targeting specific diseases.

Properties

IUPAC Name |

benzene-1,2-di(15N2)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYOCULIXLDCMW-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.